molecular formula C11H10O3 B8750750 ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

Katalognummer: B8750750
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: QOGHZECHMZRNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3 It is a derivative of phenylpropanoids and contains an ethyl ester group, a hydroxyphenyl group, and a prop-2-ynoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to elevated temperature

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide, room temperature

Major Products Formed

    Oxidation: Ethyl 3-(3-oxophenyl)prop-2-ynoate

    Reduction: Ethyl 3-(3-hydroxyphenyl)prop-2-ene or ethyl 3-(3-hydroxyphenyl)propanoate

    Substitution: Ethyl 3-(3-alkoxyphenyl)prop-2-ynoate or ethyl 3-(3-acetoxyphenyl)prop-2-ynoate

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

Wirkmechanismus

The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the alkyne moiety can participate in covalent bonding or π-π interactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the ortho position, leading to different reactivity and properties.

    Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the para position, affecting its chemical behavior and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.

This compound is unique due to its specific substitution pattern and the presence of both hydroxy and alkyne functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

ethyl 3-(3-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2H2,1H3

InChI-Schlüssel

QOGHZECHMZRNGY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C#CC1=CC(=CC=C1)O

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

According to the method of (Reference Example 3), from 3-iodophenol (1.18 g) and ethyl propiolate (1.0 g), the subject compound (746 mg) was obtained as a yellow solid.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.